![molecular formula C22H28BrN3 B247547 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives and has been found to exhibit various pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects.
Wirkmechanismus
The exact mechanism of action of BPP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. BPP has also been found to modulate the activity of other neurotransmitter systems, such as the noradrenaline and glutamate systems.
Biochemical and physiological effects:
BPP has been found to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and changes in the activity of various signaling pathways. BPP has also been found to affect the levels of various hormones, such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
BPP has several advantages for lab experiments, including its high potency, selectivity, and specificity for the serotonin 5-HT1A receptor. However, it also has some limitations, such as its low solubility in water and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on BPP, including investigating its potential therapeutic applications in various neurological and psychiatric disorders, exploring its mechanism of action in more detail, and developing more potent and selective analogs of BPP. Additionally, the use of BPP in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of BPP involves the reaction of 1-(2-bromobenzyl)piperazine with phenylpiperazine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antidepressant and anxiolytic effects in preclinical studies, and its antipsychotic properties have also been investigated. BPP has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
Produktname |
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine |
|---|---|
Molekularformel |
C22H28BrN3 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
1-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28BrN3/c23-22-9-5-4-6-19(22)18-24-12-10-21(11-13-24)26-16-14-25(15-17-26)20-7-2-1-3-8-20/h1-9,21H,10-18H2 |
InChI-Schlüssel |
RZXOTAMXYGDJSH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4Br |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




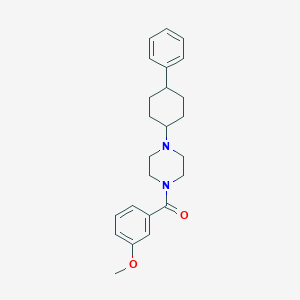
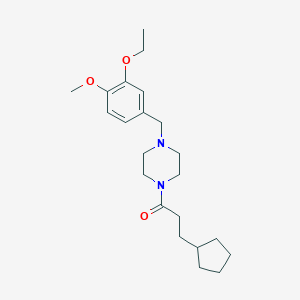

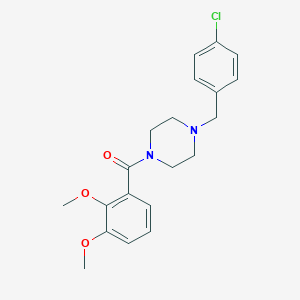

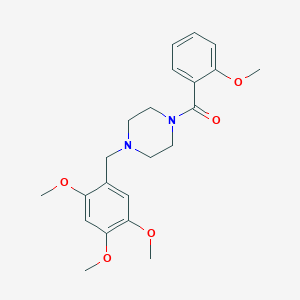
![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
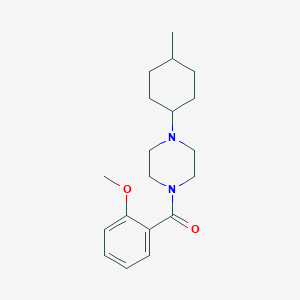
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)

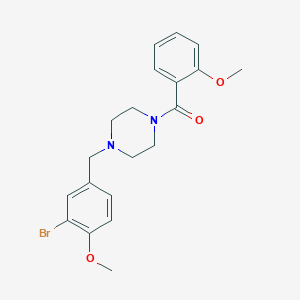
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)
